Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)-
Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- is a synthetic organic compound that belongs to the class of phenols. This compound is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, and a piperidinylmethyl group at the 4 position of the phenol ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenol, tert-butyl chloride, and piperidine.
Alkylation: Phenol undergoes alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl groups at the 2 and 6 positions.
Mannich Reaction: The alkylated phenol is then subjected to a Mannich reaction with formaldehyde and piperidine to introduce the piperidinylmethyl group at the 4 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques such as distillation and recrystallization are common.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and related compounds.
Reduction: Formation of reduced phenolic derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Scientific Research Applications
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the piperidinylmethyl group can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-di-tert-butyl-4-methyl-: Similar structure but with a methyl group instead of a piperidinylmethyl group.
Phenol, 2,6-di-tert-butyl-4-hydroxy-: Similar structure but with a hydroxy group instead of a piperidinylmethyl group.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- is unique due to the presence of the piperidinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
2,6-ditert-butyl-4-(piperidin-1-ylmethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-19(2,3)16-12-15(14-21-10-8-7-9-11-21)13-17(18(16)22)20(4,5)6/h12-13,22H,7-11,14H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXVJOSGMQDOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330126 | |
Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2773-49-1 | |
Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90330126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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